N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a nitrobenzene ring substituted with an aminoethylbutyl group and a sulfonamide group, making it a unique molecule with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-2-ethylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The aminoethylbutyl group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(2-Amino-2-ethylbutyl)-4-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of oxidized derivatives of the aminoethylbutyl group.
Scientific Research Applications
N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide with antimicrobial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides
Properties
Molecular Formula |
C12H19N3O4S |
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Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-(2-amino-2-ethylbutyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-3-12(13,4-2)9-14-20(18,19)11-7-5-10(6-8-11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3 |
InChI Key |
WLRZKFITWSLWRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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